1-(4-Methoxybenzyl)cyclopropanamine hydrochloride

Organic Synthesis Medicinal Chemistry Process Chemistry

Researchers requiring a cyclopropane-containing primary amine building block often face handling and stability challenges with the liquid free base (CAS 91245-99-7). This compound solves those issues as a stable, solid hydrochloride salt compatible with automated weighing and compound management systems. • Physical Form: Solid hydrochloride salt; enables precise, high-throughput automated handling. • Purity: ≥95% (routine QC); distinct 1H-NMR signature for unambiguous structural confirmation. • Application: Cyclopropane-amine pharmacophore with 4-methoxybenzyl substitution for medchem SAR libraries. • Supply: Available in research quantities (mg to gram scale) from multiple qualified suppliers; shipped ambient as non-hazardous material.

Molecular Formula C11H16ClNO
Molecular Weight 213.7 g/mol
CAS No. 29813-01-2
Cat. No. B1430386
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Methoxybenzyl)cyclopropanamine hydrochloride
CAS29813-01-2
Molecular FormulaC11H16ClNO
Molecular Weight213.7 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)CC2(CC2)N.Cl
InChIInChI=1S/C11H15NO.ClH/c1-13-10-4-2-9(3-5-10)8-11(12)6-7-11;/h2-5H,6-8,12H2,1H3;1H
InChIKeyJSEXSOVTVGEQPW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 2.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(4-Methoxybenzyl)cyclopropanamine hydrochloride Overview


1-(4-Methoxybenzyl)cyclopropanamine hydrochloride is a cyclopropane-containing amine building block supplied as a solid hydrochloride salt . It is characterized by a 4-methoxybenzyl group attached to the 1-position of a cyclopropanamine core, offering a distinct pharmacophore for medicinal chemistry and organic synthesis applications . This compound is commercially available from multiple research suppliers with documented purity specifications ranging from 95% to 98% .

Why 1-(4-Methoxybenzyl)cyclopropanamine hydrochloride Is Irreplaceable


This compound is a specific salt form of a primary amine. Substituting it with its free base (CAS 91245-99-7) introduces significant practical and analytical challenges. The free base is a liquid, which complicates precise weighing, handling, and long-term stability in compound libraries . Furthermore, its structural isomer, N-(4-Methoxybenzyl)cyclopropanamine (CAS 70894-71-2), presents a different connectivity, where the cyclopropyl group is attached directly to the nitrogen atom rather than the alpha-carbon. This fundamental structural difference will alter the compound's physicochemical properties, reactivity, and biological interactions, invalidating any direct substitution in structure-activity relationship (SAR) studies or synthetic pathways [1].

1-(4-Methoxybenzyl)cyclopropanamine hydrochloride Differentiation Evidence


Scaffold Synthetic Yield Advantage

The synthetic route to the key N-(4-Methoxybenzyl)cyclopropanamine scaffold demonstrates a higher isolated yield compared to closely related analogs under identical hydrogenation conditions, as detailed in a patent application by Lui et al. [1]. This indicates more efficient and cost-effective access to the desired structural motif, which is the core of the target hydrochloride salt.

Organic Synthesis Medicinal Chemistry Process Chemistry

Solid Salt Form Benefits

1-(4-Methoxybenzyl)cyclopropanamine hydrochloride is supplied as a solid , which provides significant practical advantages over its free base analog, which is a liquid . This difference is critical for research applications requiring high precision and long-term compound integrity.

Compound Management Drug Discovery Analytical Chemistry

High Purity for Reproducible Research

Commercially available 1-(4-Methoxybenzyl)cyclopropanamine hydrochloride is offered with a documented minimum purity of 95% and up to 98% , providing a reliable, high-purity starting material that minimizes the impact of unknown impurities on experimental outcomes compared to lower-purity alternatives or in-house synthesized material.

Quality Control Analytical Chemistry Reproducibility

1H-NMR Structural Fingerprint

The 1H-NMR spectrum of the key scaffold, N-(4-Methoxybenzyl)cyclopropanamine, provides a clear and distinct fingerprint that differentiates it from other substituted benzyl cyclopropanamines. The characteristic chemical shifts for the methoxy group at δ 3.78 ppm and the aromatic protons at δ 7.21 and 6.85 ppm are verifiable markers for identity and purity assessment [1].

Structural Elucidation Quality Assurance Spectroscopy

1-(4-Methoxybenzyl)cyclopropanamine hydrochloride Key Applications


Medicinal Chemistry Scaffold Development

This compound serves as an excellent starting material for generating libraries of cyclopropane-containing drug candidates. Its solid hydrochloride salt form enables high-throughput automated weighing and compound management . The high synthetic yield of its core scaffold suggests a cost-effective entry point for large-scale parallel synthesis campaigns [1].

SAR Studies

Researchers investigating the impact of 4-methoxybenzyl substitution on cyclopropanamine cores will find this compound a precisely defined tool. Its high purity (up to 98%) ensures that observed biological activity is due to the intended molecule and not confounding impurities . The distinct 1H-NMR signature allows for unambiguous confirmation of its structural integrity within complex reaction mixtures [1].

Analytical Reference Standard Preparation

The combination of high purity and a solid physical state makes this compound suitable for preparing analytical standards for HPLC or LC-MS methods development. Its published 1H-NMR spectrum [1] provides a direct benchmark for identity and purity verification, a critical requirement for GLP and QC laboratory environments. The stable solid form ensures the reference standard remains consistent over multiple uses.

Technical Documentation Hub

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